(E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID
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Overview
Description
(E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID is a complex organic compound with a unique structure that includes a cyclohepta[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclohepta[b]thiophene ring, followed by functional group modifications to introduce the methoxycarbonyl and amino groups. The final step involves the formation of the oxobut-2-enoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme catalysis and other biochemical processes.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions allows for the design of materials with tailored functionalities, such as improved mechanical strength or enhanced conductivity.
Mechanism of Action
The mechanism of action of (E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohepta[b]thiophene derivatives, such as:
- 4-methoxyphenethylamine
- 2-(4-methoxyphenyl)ethylamine
- 4-methoxyphenylacetonitrile
Uniqueness
What sets (E)-4-{[3-(METHOXYCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID apart from these similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17NO5S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-4-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H17NO5S/c1-21-15(20)13-9-5-3-2-4-6-10(9)22-14(13)16-11(17)7-8-12(18)19/h7-8H,2-6H2,1H3,(H,16,17)(H,18,19)/b8-7+ |
InChI Key |
DPFGBWHNUMMBNF-BQYQJAHWSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC(=O)O |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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